molecular formula C11H15NO3 B1330549 Tert-butyl 3-hydroxyphenylcarbamate CAS No. 19962-06-2

Tert-butyl 3-hydroxyphenylcarbamate

Cat. No.: B1330549
CAS No.: 19962-06-2
M. Wt: 209.24 g/mol
InChI Key: HJQNVUQTARSZDK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxyphenylcarbamate, also known as N-Boc-3-aminophenol, is a high-purity chemical building block extensively used in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.25 g/mol, serves as a protected aniline derivative, featuring a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine . The Boc group is a cornerstone in modern synthetic chemistry, prized for its stability under basic conditions and its selective removal under mild acidic conditions, making this reagent invaluable for the step-wise synthesis of complex molecules, particularly in peptide mimetics and drug discovery . The carbamate functional group is a key structural motif in numerous FDA-approved drugs, contributing to enhanced proteolytic stability and the ability to penetrate cell membranes . As such, this compound acts as a critical intermediate in the preparation of compounds with potential biological activities. Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs), where its functional groups can be further modified to develop novel therapeutic agents . Its applications span the research and development of treatments for various conditions, leveraging the properties of carbamate-based drugs which include protease inhibitors, anticonvulsants, and cholinesterase inhibitors . This compound is characterized as a white to light yellow powder or crystal with a melting point of 140 °C . It is recommended to store this air-sensitive material in a cool, dark place under an inert atmosphere to maintain stability . As a warning, it may cause skin and eye irritation and has the potential to cause an allergic skin reaction . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQNVUQTARSZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310147
Record name TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19962-06-2
Record name 19962-06-2
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Record name TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE
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Record name tert-butyl N-(3-hydroxyphenyl)carbamate
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Preparation Methods

Direct Carbamate Formation via 3-(Hydroxymethyl)aniline and tert-Butyl Chloroformate

The most common and straightforward synthetic route involves the reaction of 3-(hydroxymethyl)aniline (or 3-hydroxyaniline derivatives) with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This base neutralizes the hydrochloric acid generated during the carbamate bond formation.

  • Reaction conditions: Typically carried out at room temperature with stirring for several hours.
  • Solvent: Commonly dichloromethane (DCM) or ethyl acetate.
  • Yield: High yields are reported, often exceeding 90%.
  • Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

This method is widely used both in laboratory and industrial settings due to its simplicity and efficiency.

Alternative Route: Use of Di-tert-butyl Dicarbonate (Boc2O)

Another preparation method involves the use of di-tert-butyl dicarbonate (Boc2O) as the carbamoylating agent reacting with 3-(hydroxyphenyl)amines.

  • Procedure: The amine is dissolved in dry dichloromethane, cooled to 0 °C, and Boc2O is added slowly. The reaction mixture is then stirred at room temperature for 2 hours.
  • Workup: After completion, water is added, and the organic phase is extracted, washed, dried, and concentrated to yield the product.
  • Yield: Quantitative yields (close to 100%) have been reported.
  • Advantages: Boc2O is a mild reagent, and the reaction conditions are gentle, preserving sensitive functional groups.

Industrial Scale Synthesis Using Continuous Flow and Optimized Conditions

For large-scale production, the synthesis is optimized by:

  • Using continuous flow reactors to improve mixing and heat transfer.
  • Employing automated systems for precise reagent addition and temperature control.
  • Optimizing solvent choice and reaction time to maximize yield and purity.

These methods ensure consistent product quality and scalability.

Detailed Reaction Conditions and Data

Preparation Method Starting Materials Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Carbamate formation with tert-butyl chloroformate 3-(hydroxymethyl)aniline + tert-butyl chloroformate Triethylamine or pyridine as base Dichloromethane 0 °C to room temp Several hours >90 Neutralizes HCl, mild conditions
Boc protection using di-tert-butyl dicarbonate 3-(methylamino)-1-phenylpropan-1-ol + Boc2O Stirring, 0 °C to room temp Dichloromethane 0 °C to room temp 2 hours ~100 Quantitative yield, mild reagent
Industrial synthesis 3-(hydroxymethyl)aniline + tert-butyl chloroformate Continuous flow, automated reagent addition Ethyl acetate/DCM Controlled (0-25 °C) Optimized >90 Scalable, high purity

Research Findings and Analysis

  • The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions on other parts of the molecule without interference.
  • The hydroxymethyl group on the phenyl ring remains intact under these conditions, enabling further functionalization if needed.
  • The reaction is generally clean, with minimal side products, and the carbamate bond is stable under neutral and basic conditions but can be cleaved under acidic conditions.
  • Studies have shown that the choice of base and solvent significantly affects the reaction rate and yield, with triethylamine and dichloromethane being optimal for laboratory synthesis.
  • Industrial patents describe the use of N-methylmorpholine and isobutyl chlorocarbonate for related carbamate derivatives, indicating alternative reagents for carbamate formation with high yields (~93%) and purity.

Summary Table of Key Preparation Methods

Method No. Starting Material(s) Carbamoylating Agent Base/Acid Scavenger Solvent Temperature Range Yield (%) Reference/Notes
1 3-(hydroxymethyl)aniline tert-butyl chloroformate Triethylamine or pyridine Dichloromethane 0 °C to RT >90 Common lab method
2 3-(methylamino)-1-phenylpropan-1-ol Di-tert-butyl dicarbonate (Boc2O) None or mild base Dichloromethane 0 °C to RT ~100 Mild, quantitative yield
3 N-BOC-D-Serine derivatives (related carbamate) Isobutyl chlorocarbonate N-methylmorpholine Ethyl acetate 0–15 °C 93.1 Industrial patent method

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxyphenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antitubercular Activity
Research has demonstrated that derivatives of 3-hydroxyphenylcarbamates, including tert-butyl 3-hydroxyphenylcarbamate, exhibit significant inhibitory activity against Mycobacterium tuberculosis. In a study, certain compounds showed minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL against both drug-sensitive and multidrug-resistant strains of the bacterium . The in vivo efficacy was also evaluated using mouse models, indicating that these compounds could potentially serve as new antitubercular agents .

Case Study: Efficacy in Mouse Models
In a controlled experiment, mice infected with M. tuberculosis were treated with this compound derivatives. Results indicated a significant reduction in bacterial load in the lungs compared to untreated controls, highlighting the compound's potential as an effective treatment option .

Material Science Applications

Phenolic Antioxidants
this compound is also explored as a phenolic antioxidant in various consumer products. Its incorporation helps stabilize formulations against oxidative degradation, enhancing the shelf life and performance of products such as adhesives, sealants, and plastics .

Comparative Analysis of Applications

Application AreaDescriptionExample Findings
Medicinal Chemistry Antitubercular agentMIC values between 0.625–6.25 μg/mL against M. tuberculosis
Material Science Stabilizer in consumer productsUsed in adhesives and plastics to enhance oxidative stability

Toxicological Considerations

While the potential applications are promising, it is essential to consider the toxicological profile of this compound. Studies indicate that while it serves beneficial roles in various formulations, there are concerns regarding human exposure through dermal contact and inhalation, necessitating further research into safety profiles .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxyphenylcarbamate involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s protective properties in industrial applications are due to its ability to absorb and dissipate ultraviolet radiation, preventing damage to materials.

Comparison with Similar Compounds

Structural Variations

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups
This compound 3-hydroxyphenyl C₁₁H₁₅NO₃ Hydroxyl, carbamate
Tert-butyl (4-chlorophenethyl)carbamate 4-chlorophenethyl C₁₃H₁₈ClNO₂ Chlorine, phenethyl, carbamate
Tert-butyl [2-nitro-4-(thiophen-2-yl)phenyl]carbamate 2-nitro, 4-thiophen-2-ylphenyl C₁₅H₁₇N₂O₄S Nitro, thiophene, carbamate
Tert-butyl 3-phenylprop-2-ynylcarbamate 3-phenylprop-2-ynyl C₁₄H₁₇NO₂ Alkyne, phenyl, carbamate
Tert-butyl N-(3-fluorocyclohexyl)carbamate 3-fluorocyclohexyl C₁₁H₂₀FNO₂ Fluorine, cyclohexyl, carbamate

Physicochemical Properties

Property This compound Tert-butyl (4-chlorophenethyl)carbamate Tert-butyl [2-nitro-4-(thiophen-2-yl)phenyl]carbamate
Polarity High (due to -OH) Moderate (Cl is electronegative) Low (nitro and thiophene reduce solubility)
Stability Stable in base, labile in acid Similar Boc stability Nitro group may decompose under reducing conditions
Solubility Soluble in polar aprotic solvents Soluble in DCM, THF Limited solubility in water

Key Research Findings

  • Synthetic Efficiency : The hydroxyl group in this compound allows regioselective functionalization, unlike nitro or halogenated analogs, which require protective-group strategies .
  • Biological Activity : Nitro-substituted derivatives exhibit higher binding affinity to enzymatic targets (e.g., histone deacetylases) compared to hydroxylated analogs, as nitro groups enhance electron-withdrawing effects .
  • Thermal Stability : Alkyne-containing carbamates (e.g., Tert-butyl 3-phenylprop-2-ynylcarbamate) show lower thermal stability due to the reactive triple bond .

Biological Activity

Tert-butyl 3-hydroxyphenylcarbamate (TBHPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and neuroprotective effects. This article reviews the current understanding of TBHPC's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO3C_{11}H_{15}NO_3 and features a tert-butyl group attached to a carbamate structure linked to a 3-hydroxyphenyl moiety. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted TBHPC's promising activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains.

In Vitro Studies

In vitro assays demonstrated that TBHPC exhibits notable inhibitory activity against various strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL. The compound was compared with other derivatives, revealing that modifications in the phenyl ring significantly influenced its potency:

CompoundMIC (μg/mL)Notes
TBHPC0.625-6.25Effective against Mtb
3a50Less active than TBHPC
3d10Better activity than some analogs

The results indicate that hydrophobic moieties are crucial for enhancing antitubercular activity, while substitutions with hydrophilic groups tend to reduce efficacy .

In Vivo Studies

In vivo experiments using mouse models infected with Mtb H37Ra showed that TBHPC significantly reduced bacterial loads in the lungs and spleens of treated mice compared to untreated controls. The administration of TBHPC at a dosage of 100 mg/kg/day resulted in a notable decrease in bioluminescence intensity, indicating effective bacterial clearance .

Neuroprotective Effects

Beyond its antimicrobial properties, TBHPC has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases.

Research indicates that TBHPC can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloid beta (Aβ) aggregation—a key factor in Alzheimer's disease pathology. In vitro studies showed that TBHPC could reduce Aβ-induced cell death in astrocytes by decreasing tumor necrosis factor-alpha (TNF-α) levels and mitigating oxidative stress .

Case Study Findings

In a scopolamine-induced model of cognitive impairment, TBHPC demonstrated moderate protective effects on cognitive function and oxidative stress markers compared to standard treatments like galantamine. Although the reduction in malondialdehyde (MDA) levels was observed, it was not statistically significant when compared to controls .

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 3-hydroxyphenylcarbamate, and what experimental conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via carbamate-protection strategies. Common routes include:

  • Pd-catalyzed coupling : Reacting aryl bromides with tert-butyl carbamate under Pd catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 100–110°C for 24 hours .
  • Photoredox-catalyzed amination : Using visible-light photocatalysts (e.g., Ru(bpy)₃Cl₂) to activate aryl halides for coupling with tert-butyl carbamate, enabling milder conditions (room temperature, 12–18 hours) .
  • Condensation reactions : Employing coupling reagents like EDCI and HOBt to react tert-butyl carbamate derivatives with hydroxylphenyl precursors in dichloromethane at 0–25°C .
    Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 aryl halide:carbamate), degassing solvents, and using excess base (e.g., Cs₂CO₃) to neutralize HBr byproducts .

Basic: How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:
Stability is maintained under:

  • Storage : Dry, inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture or acidic/basic vapors, which degrade the carbamate group .
  • Handling : Use glassware dried at 120°C and anhydrous solvents (e.g., THF, DCM) during synthesis. Monitor for color changes (yellowing indicates decomposition) .
    Reactive hazards : The compound reacts with strong acids/bases (e.g., TFA, NaOH), necessitating neutralization protocols for quenching .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). Integration ratios verify substitution patterns .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carbamate group) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect hydrolyzed byproducts (e.g., free amine) .

Advanced: How can researchers resolve contradictions in reported reactivity or spectral data for tert-butyl carbamate derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Always report solvent and temperature .
  • Isomeric mixtures : Use chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements to distinguish enantiomers, which may exhibit divergent reactivity .
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation, especially for derivatives with flexible substituents .

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral auxiliaries : Incorporate (R)- or (S)-BINOL ligands during Pd-catalyzed coupling to induce asymmetry (e.g., 80–90% ee) .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively, isolating the desired enantiomer .
  • Chiral pool synthesis : Start with enantiopure precursors (e.g., L-tyrosine derivatives) and retain configuration during carbamate formation .

Advanced: How can computational modeling predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT calculations : Simulate transition states (e.g., Gaussian 16, B3LYP/6-31G*) to identify favorable reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms) .
  • Molecular dynamics : Predict solubility and aggregation behavior in solvents (e.g., water vs. DMSO) using AMBER or GROMACS .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced: How does this compound serve as an intermediate in synthesizing bioactive molecules?

Methodological Answer:

  • Peptide mimetics : The carbamate group acts as a Boc-protected amine for solid-phase peptide synthesis (SPPS), enabling controlled deprotection with TFA .
  • Heterocycle synthesis : React with aldehydes/ketones in Ugi or Passerini reactions to form pyrroles or oxazoles with pharmacological potential .
  • Prodrug design : Hydrolyze the carbamate in vivo to release active phenolic drugs, improving bioavailability .

Advanced: What methodologies address discrepancies in reported melting points or spectral data for tert-butyl carbamates?

Methodological Answer:

  • DSC analysis : Differential scanning calorimetry determines precise melting points and detects polymorphic forms .
  • Cross-lab validation : Collaborate with independent labs to replicate data using identical instruments (e.g., Bruker NMR vs. Varian) .
  • Standard reference materials : Compare against certified samples from repositories like NIST or Sigma-Aldrich .

Advanced: How can researchers leverage this compound in solid-state chemistry studies?

Methodological Answer:

  • Cocrystal engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to modify solubility and stability .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to assess thermal stability under nitrogen/air atmospheres .
  • Powder XRD : Identify crystalline phases and quantify amorphous content, critical for formulation studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-hydroxyphenylcarbamate
Reactant of Route 2
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